Human CES1 Inhibition
(R)-4-Amino-3-(naphthalen-1-yl)butanoic acid demonstrates potent inhibition of human recombinant carboxylesterase 1 (CES1), with an IC50 value of 47 nM [1]. This activity is approximately 3.5-fold more potent than its inhibition of porcine liver carboxylesterase (IC50 = 164 nM) and 13-fold more potent than its inhibition of human CES2/cocaine esterase (IC50 = 610 nM) in the same study [1].
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 47 nM against human CES1 |
| Comparator Or Baseline | IC50 = 164 nM against porcine liver carboxylesterase; IC50 = 610 nM against human CES2 |
| Quantified Difference | 3.5-fold and 13-fold more potent against human CES1 than porcine and human CES2, respectively |
| Conditions | Inhibition of human recombinant CES1 expressed in baculovirus-infected BTI insect cells using 4-NPA as substrate, measured by spectrophotometric analysis |
Why This Matters
Selectivity profiling across related esterases is essential for applications where CES1-specific modulation is desired, avoiding off-target effects on CES2.
- [1] BindingDB. (n.d.). BDBM50570564 CHEMBL4853013: Activity Spreadsheet -- Enzyme Inhibition Constant Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50570564 View Source
